molecular formula C9H12N2O4 B2525103 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid CAS No. 21129-82-8

2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid

Cat. No. B2525103
CAS RN: 21129-82-8
M. Wt: 212.205
InChI Key: GYCQWMQONISFGK-UHFFFAOYSA-N
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Description

2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid is a compound that belongs to the class of heterocyclic scaffolds known as hydantoins. These compounds are characterized by a spirocyclic structure that includes a diaza (nitrogen-containing) ring fused with a dioxo moiety. The hydantoins are of significant interest due to their pharmacological properties.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile has been reported to yield new derivatives of diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] with good efficiency. The reaction involves heating with primary amines and formaldehyde in boiling ethanol, followed by acidification to isolate the desired products in yields ranging from 26% to 71% . Additionally, a three-step synthesis method has been developed for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, which is a monosubstituted variant of the spiro carbocyclic imidazolidine-2,4-diones. This method is noted for its simplicity, speed, cost-effectiveness, and high yields without the need for further purification, achieving an overall yield of 60% .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a spirocyclic framework that integrates a diaza ring with a dioxo moiety. This unique arrangement is crucial for the biological activity of hydantoins. The presence of the spirocyclic system may influence the compound's conformation and, consequently, its interaction with biological targets.

Chemical Reactions Analysis

The chemical behavior of related compounds under decarboxylation conditions has been studied. For example, the decarboxylation rates of 2-oxo-1-oxaspiro[4,5]decane-4-carboxylic acid have been measured, indicating a first-order, homogeneous reaction with a concerted intramolecular mechanism suggested for the decomposition process . This insight into the reaction kinetics and mechanism can be valuable for understanding the stability and reactivity of the 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid under various conditions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid are not detailed in the provided papers, the studies on related compounds offer some insights. The synthesis and reactivity of these compounds suggest that they are stable under certain conditions and can be manipulated through chemical reactions to yield a variety of derivatives. The decarboxylation study provides thermodynamic parameters such as enthalpy and entropy of activation, which are indicative of the energy requirements and the orderliness of the transition state during the reaction .

Scientific Research Applications

Supramolecular Chemistry

2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid has been studied for its role in crystallographic and supramolecular arrangements. Graus et al. (2010) describe the synthesis of various derivatives and analyze their molecular and crystal structures, highlighting the influence of substituents on the cyclohexane ring in forming supramolecular structures. These findings contribute to understanding the self-assembly processes in crystal engineering (Graus et al., 2010).

properties

IUPAC Name

2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c12-6(13)5-1-3-9(4-2-5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCQWMQONISFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid

CAS RN

21129-82-8
Record name 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
S Graus, D Casabona, S Uriel, C Cativiela… - …, 2010 - pubs.rsc.org
The preparation of 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane (1), 8-butoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane (2), ethyl-2,4dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate (3), 8-…
Number of citations: 9 pubs.rsc.org

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